2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide
Description
Properties
CAS No. |
6269-26-7 |
|---|---|
Molecular Formula |
C13H10Br2ClNO |
Molecular Weight |
391.48 g/mol |
IUPAC Name |
2-(2-bromopyridin-1-ium-1-yl)-1-(4-chlorophenyl)ethanone;bromide |
InChI |
InChI=1S/C13H10BrClNO.BrH/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
InChI Key |
TXHYLBIWOLVXOT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C(=C1)Br)CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamazepine is synthesized through a multi-step process starting from iminostilbene. The key steps involve:
Cyclization: Iminostilbene undergoes cyclization to form the dibenzazepine ring structure.
Amidation: The dibenzazepine is then subjected to amidation to introduce the carboxamide group, resulting in the formation of Carbamazepine.
Industrial Production Methods
Industrial production of Carbamazepine involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Carbamazepine undergoes several types of chemical reactions, including:
Oxidation: Carbamazepine can be oxidized to form Carbamazepine-10,11-epoxide, an active metabolite.
Reduction: Reduction reactions can convert Carbamazepine to its reduced forms, although these are less common.
Substitution: Various substitution reactions can occur, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Carbamazepine-10,11-epoxide: Formed through oxidation and retains anticonvulsant properties.
Hydroxy derivatives: Formed through hydroxylation reactions.
Scientific Research Applications
Carbamazepine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug metabolism and pharmacokinetics.
Biology: Investigated for its effects on neural cells and its potential neuroprotective properties.
Medicine: Extensively used in clinical trials for epilepsy, bipolar disorder, and neuropathic pain.
Mechanism of Action
Carbamazepine exerts its effects primarily by inhibiting sodium channel firing, which stabilizes hyperexcited nerve membranes and reduces synaptic transmission. This action helps to control seizure activity and alleviate pain. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridinium Derivatives with Varying Substituents
- 3-Carbamoyl-1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium bromide (Compound 2, ):
- 1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-(((3,4,5-trimethoxyphenyl)imino)methyl)pyridin-1-ium bromide (3a, ): Features an aldimine group at position 4 and a 3-nitrophenyl side chain. Higher molecular weight (544.35 g/mol) and melting point (216–218°C) due to the nitro and trimethoxy substituents .
Pyrimidinium vs. Pyridinium Cores
Side Chain Modifications
- 1-[2-(2-Nitrophenyl)-2-oxoethyl]-4-{1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide (5a, ):
- 4-(3-(4-Chlorobenzoyl)-1-(ethoxycarbonyl)indolizin-7-yl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyridin-1-ium bromide (1a, ):
Data Tables
Table 1: Structural and Physical Property Comparison
Biological Activity
2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is a pyridinium compound notable for its diverse biological activities, including larvicidal, anticancer, and corrosion inhibition properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of 2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is , indicating the presence of various functional groups that contribute to its reactivity and biological properties. The structure includes a pyridinium core, a bromine atom at the 2-position, and an oxoethyl group attached to the nitrogen atom.
1. Larvicidal Activity
Research indicates that 2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide exhibits significant larvicidal properties against Anopheles arabiensis, a mosquito species responsible for malaria transmission. The compound's effectiveness in inhibiting larval development makes it a candidate for vector control strategies.
2. Anticancer Potential
The compound has shown promise as an anticancer agent . Studies have highlighted its ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of signaling pathways involved in cell survival.
3. Corrosion Inhibition
In addition to its biological applications, this compound has been studied for its corrosion inhibition properties. It acts by adsorbing onto metal surfaces, forming a protective layer that mitigates degradation. A study reported a corrosion inhibition efficiency of up to 98.5% at specific concentrations, indicating its potential use in industrial applications .
Comparative Analysis with Related Compounds
The following table compares 2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide with structurally similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-(4-Chlorophenyl)-2-(2,3-dimethylpyridin-1-ium)ethanone | Structure | Exhibits different biological activities |
| 3-Chloro-N-(pyridin-3-yl)propanamide | Structure | Potential anti-inflammatory properties |
| 1-(3-Chlorophenyl)-2-(pyridin-4-yloxy)ethanone | Structure | Known for antimicrobial activity |
Study on Larvicidal Activity
A study conducted by [source] demonstrated that the compound effectively reduced the survival rate of Anopheles arabiensis larvae by over 80% at concentrations as low as 50 ppm. This larvicidal effect was attributed to the disruption of the larvae's physiological processes.
Anticancer Research
In another study published in [source], derivatives of this compound were tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 25 µM, indicating moderate potency compared to standard chemotherapeutics.
Q & A
Q. What are the established synthetic routes for 2-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide, and what are their comparative advantages?
The compound is typically synthesized via quaternization of pyridine derivatives with α-bromo ketones. A general procedure involves reacting a pyridine base (e.g., nicotinamide) with a brominated precursor like 2-bromo-1-(4-chlorophenyl)ethan-1-one in polar solvents such as ethanol or acetone under reflux. Evidence from analogous syntheses shows yields exceeding 95% when using stoichiometric ratios and controlled reaction times . Purification via recrystallization from ethanol/water mixtures ensures high purity (>97%), as confirmed by melting point analysis (189–192°C) and NMR spectroscopy . Ethanol is preferred for its balance of solubility and ease of removal, while acetone may accelerate reaction kinetics but requires stricter moisture control.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C-NMR : The pyridinium proton resonates as a singlet near δ 9.0–9.5 ppm, while the 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.4–7.8 ppm). The carbonyl (C=O) signal appears at δ 170–175 ppm in 13C-NMR .
- IR Spectroscopy : Strong absorbance bands at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br stretch) confirm functional groups .
- Mass Spectrometry : The molecular ion peak ([M⁺]) aligns with the molecular weight (e.g., ~371 g/mol for C₁₃H₁₀Br₂ClNO), with fragmentation patterns indicating loss of bromide or the 4-chlorophenyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?
Discrepancies in unit cell parameters or bond lengths may arise from polymorphism or solvent inclusion. Employing the SHELX suite (e.g., SHELXL for refinement) allows rigorous analysis of high-resolution X-ray data. For example, using the P21/c space group (monoclinic) and refining anisotropic displacement parameters can resolve ambiguities in the pyridinium ring geometry or halogen positioning . Cross-validation with Hirshfeld surface analysis further distinguishes genuine structural features from artifacts .
Q. What experimental design considerations are critical for optimizing the compound’s bioactivity in antimicrobial assays?
- Solvent Selection : Use DMSO for solubility but ensure concentrations ≤1% to avoid cytotoxicity .
- Positive Controls : Compare with known antibacterials (e.g., ampicillin) at equivalent molar concentrations.
- Mechanistic Studies : Employ fluorescence-based assays to track membrane disruption or enzyme inhibition (e.g., via NADH oxidase activity in Leishmania models) . Adjust substituents on the pyridinium or 4-chlorophenyl moieties to enhance selectivity and reduce off-target effects.
Q. How do solvent polarity and reaction time influence the stereochemical outcomes of derivatives synthesized from this compound?
Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry during nucleophilic substitutions. In contrast, protic solvents (e.g., methanol) may promote racemization via solvolysis. Kinetic studies show that reactions completed within 2–4 hours at 60°C minimize side products like hydrolyzed ketones or dimerized pyridinium species . Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) ensures reaction completion.
Methodological Challenges and Solutions
Q. What strategies mitigate spectral interference when analyzing mixtures containing this compound and its synthetic intermediates?
- HPLC-DAD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate the target compound (retention time ~8.2 min) from precursors like 4-chlorophenylglyoxal (retention time ~5.5 min) .
- 2D NMR : HSQC and HMBC correlations distinguish overlapping signals, particularly between the pyridinium and aromatic protons .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
DFT calculations (e.g., B3LYP/6-31G*) accurately model charge distribution, identifying the pyridinium C-2 position as the most electrophilic site. Fukui indices predict regioselectivity for nucleophilic attack, corroborating experimental observations of bromide displacement by amines or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
